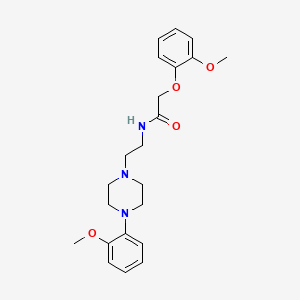

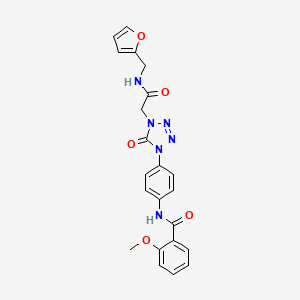

2-(2-methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(2-methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide" is a derivative of benzamide-based ligands that have been studied for their affinity and selectivity towards various receptors, including dopamine D(4) and D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors. These compounds are of interest due to their potential therapeutic applications in treating disorders related to these receptors.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including the use of reactions such as the Whol Ziegler reaction, the Williamson reaction, and aminolysis. For instance, the synthesis of a similar compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, involved structural modifications on the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring . Another related compound, N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide, was synthesized and tested for its gastric acid antisecretory activity, indicating the importance of the synthesis process in determining the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of these compounds significantly influences their receptor affinity and selectivity. For example, modifications to the amide bond and the length of the intermediate alkyl chain in the aforementioned benzamide derivative resulted in decreased dopamine D(4) receptor affinity . The structure-activity relationships are crucial in understanding how different substitutions and changes to the molecular scaffold affect the biological activity and potential therapeutic uses of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are critical for achieving the desired pharmacophore. The Whol Ziegler reaction and the Williamson reaction are key steps in the synthesis of piperazine derivatives, which are then followed by aminolysis to introduce the appropriate amide functionalities . These reactions allow for the creation of a diverse array of compounds with varying affinities and selectivities towards different receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are essential for their biological activity and pharmacokinetics. While the provided data does not include specific details on these properties, they are typically characterized during the drug development process to ensure that the compounds have suitable profiles for in vivo studies and potential therapeutic applications.

Scientific Research Applications

Antihistamine Research

- Cetirizine, a piperazine antihistamine, is derived from hydroxyzine and is a selective H1 histamine receptor antagonist. It demonstrates effectiveness in treating urticaria and allergic rhinitis, showcasing the potential of piperazine derivatives in allergy treatment and management (Arlette, 1991).

Atrial Fibrillation Treatment

- Ranolazine, used for angina pectoris treatment, shows antiarrhythmic activity with potential for atrial fibrillation treatment. This suggests that compounds with similar molecular structures might be explored for cardiovascular applications (Hancox & Doggrell, 2010).

Cognitive Function Improvement

- Piperazin-1-yl acetamide derivatives have been studied for their effects on memory enhancement in mice, indicating the role of such compounds in neurological research and potential therapeutic applications for cognitive disorders (Li Ming-zhu, 2008).

Marine Actinobacteria Metabolites

- Research on marine actinobacterium Streptomyces sp. isolates compounds with piperazine structures, showing cytotoxic activities. This points towards the exploration of similar compounds in cancer research and marine bioprospecting (Sobolevskaya et al., 2007).

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied adrenergic receptors . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to activation or blockade of these receptors .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the functioning of the α1-AR. These receptors are involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile, as identified through absorption, distribution, metabolism, and excretion (ADME) calculations . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the α1-AR. The compound’s interaction with these receptors can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-27-19-8-4-3-7-18(19)25-15-13-24(14-16-25)12-11-23-22(26)17-29-21-10-6-5-9-20(21)28-2/h3-10H,11-17H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKYVSYNFOXTHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,5-oxadiazol-2-ium-2-olate](/img/structure/B3017067.png)

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017068.png)

![{4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine](/img/structure/B3017069.png)

![4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3017072.png)

![Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3017081.png)

![6-(azepan-1-ylsulfonyl)-2-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017082.png)

![4-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3017083.png)

![3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3017086.png)